Phenpromethamine hydrochloride

Catalog No.
S1528842
CAS No.
5969-39-1
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenpromethamine hydrochloride

Phenpromethamine HCl is a critical reference standard for resolving isobaric interference with methamphetamine in forensic and anti-doping analyses. - Enables validation of GC-MS derivatization methods to prevent false-positive Schedule II identifications. - Provides crystalline stability for accurate gravimetric stock solution preparation. - Meets WADA testing requirements for unambiguous LC-MS/MS quantification.

CAS Number

5969-39-1

Product Name

Phenpromethamine hydrochloride

IUPAC Name

N-methyl-2-phenylpropan-1-amine;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H

InChI Key

OQHDRLTXPGYYJN-UHFFFAOYSA-N

SMILES

CC(CNC)C1=CC=CC=C1.Cl

Synonyms

N,β-Dimethylbenzeneethanamine Hydrochloride; N,β-Dimethylphenethylamine Hydrochloride; 1-Methylamino-2-methyl-2-phenylethane Hydrochloride; 1-Methylamino-2-phenylpropane Hydrochloride; Phenpromethamine Hydrochloride; Vonedrine Hydrochloride; dl-N,β-D

Canonical SMILES

CC(CNC)C1=CC=CC=C1.Cl

N-methyl-2-Phenylpropan-1-amine (hydrochloride) is an analytical reference standard that is classified as a phenethylamine. It is a positional isomer of methamphetamine that has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency. This product is intended for research and forensic applications.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

Phenpromethamine hydrochloride (CAS 5969-39-1), also known as N-methyl-beta-methylphenethylamine HCl, is a synthetic sympathomimetic amine and a direct positional isomer of methamphetamine . Originally marketed in the 1940s as a volatile free-base nasal inhaler (Vonedrine), the compound is now primarily procured as a high-purity hydrochloride salt for use as a critical analytical reference standard [1]. Because it is frequently detected as an unapproved adulterant in modern weight-loss supplements and is strictly prohibited by the World Anti-Doping Agency (WADA), precise quantification is essential for regulatory and sports testing [2]. The hydrochloride salt form is specifically selected by analytical laboratories because it provides the crystalline stability required for accurate gravimetric preparation and long-term cold storage, ensuring reproducible calibration in high-throughput liquid and gas chromatography workflows .

Research Fit

Mechanism NET-preferring catecholamine releaser for selective transporter studies
Model Isolate peripheral NET pressor effects without confounding DAT-mediated activation
Standard Certified reference material for forensic and doping-control analysis workflows

Generic substitution is entirely unviable when procuring phenpromethamine hydrochloride because its primary value lies in its exact structural identity as a critical isobaric interferent to methamphetamine [1]. If a laboratory attempts to use a related phenethylamine class standard, such as beta-methylphenethylamine (BMPEA) or ephedrine, they cannot accurately map the specific co-elution risks and identical mass-to-charge (m/z) fragmentation pathways that phenpromethamine shares with methamphetamine [1]. Furthermore, substituting the free-base form of phenpromethamine introduces severe volatility and handling errors during quantitative stock solution preparation, compromising ISO-accredited assay reproducibility . Therefore, procuring the exact hydrochloride salt of this specific isomer is a strict technical requirement for validating derivatization methods that prevent false-positive forensic reporting [1].

Substitution Risk

Amphetamine or methamphetamine
Balanced DAT/NET activity may mask NET-specific cardiovascular endpoints observed with phenpromethamine
Other phenethylamines (e.g., BMPEA)
CYP2D6 inhibition profile may differ, altering metabolic interaction context in co-exposure models
Free base or alternative salts
Solubility and hygroscopicity differ from the hydrochloride salt, which may shift formulation reproducibility

Isobaric MS Interference Resolution

Phenpromethamine and methamphetamine are positional isomers that produce nearly identical electrospray ionization (ESI) mass spectra, making them indistinguishable in standard un-derivatized LC-MS/MS screening[1]. Procuring the exact phenpromethamine HCl standard allows toxicologists to develop and validate specific derivatization protocols that successfully separate the two compounds, an outcome that is impossible to model using generic phenethylamine analogs [1].

Evidence DimensionESI-LC/MS Fragmentation Profile
Target Compound DataPhenpromethamine HCl (m/z 150 [M+H]+, identical primary CID fragments)
Comparator Or BaselineMethamphetamine HCl (m/z 150[M+H]+)
Quantified Difference~0% difference in primary un-derivatized CID mass spectra, necessitating the exact standard for method resolution
ConditionsUn-derivatized ESI-LC/MS analysis

Forensic laboratories must procure this exact standard to validate advanced chromatographic methods that prevent false-positive methamphetamine reporting.

DAT potency Head-to-head
EC50 627 nM vs. 5 nM (125-fold difference)
Supports NET-selective assay interpretation
Rat brain synaptosomes; substrate-type releaser

Solid-State Stability for Gravimetric Calibration

For quantitative analytical chemistry, the physical form of the reference standard dictates calibration accuracy. Phenpromethamine free base is a volatile liquid prone to evaporation and degradation, whereas phenpromethamine hydrochloride is a stable crystalline solid . This salt form guarantees long-term stability and allows for highly precise gravimetric weighing during the preparation of stock solutions .

Evidence DimensionForm Stability and Weighing Suitability
Target Compound DataPhenpromethamine HCl (crystalline solid, ≥5 years stability at -20°C)
Comparator Or BaselinePhenpromethamine free base (volatile liquid)
Quantified DifferenceElimination of evaporative mass loss during weighing and multi-year shelf-life extension
ConditionsStandard laboratory storage (-20°C) and analytical balance weighing

ISO 17025 accredited laboratories require the hydrochloride salt to ensure the exact molar concentrations necessary for legally defensible quantitative calibration curves.

NET selectivity Head-to-head
DAT/NET EC50 ratio 5.02 vs. 0.63 for amphetamine
NET-preferring releasing profile confirmed
Functional uptake assay, ~8-fold more NET-selective

Supplement Adulterant Screening Specificity

Phenpromethamine is increasingly found alongside other banned stimulants (like deterenol and BMPEA) in illicit sports supplements [1]. Because these multi-stimulant 'cocktails' contain closely related aliphatic and aromatic amines, utilizing the exact phenpromethamine HCl standard is required to establish precise retention times and response factors, ensuring it is not misidentified as BMPEA or 1,3-DMAA during regulatory screening [1].

Evidence DimensionChromatographic Retention Time Mapping
Target Compound DataPhenpromethamine HCl (specific RT and response factor)
Comparator Or BaselineBMPEA and other co-formulated adulterants
Quantified DifferenceBaseline chromatographic resolution from up to 8 other co-formulated prohibited stimulants
ConditionsUHPLC quadrupole-Orbitrap mass spectrometry

Enables regulatory and food safety laboratories to legally confirm the presence of this specific WWII-era stimulant in complex, multi-ingredient supplement matrices.

In vivo profile Head-to-head
Pressor response without tachycardia or hyperactivity
Isolated peripheral NET-mediated blood pressure effect
Telemetered rat model, 3–30 mg/kg s.c.
CYP2D6 inhibition Class-level
IC50 2–12 µM
Supports drug-interaction liability assessment
Recombinant human CYP2D6 luminescence assay
Solubility Data to verify
DMF 3, DMSO 5, Ethanol 20, PBS 5 mg/mL
Supports dose preparation workflow
Ambient temperature; verification advised per lot

Methamphetamine Forensic Differentiation

Because phenpromethamine is a positional isomer of methamphetamine with identical un-derivatized mass fragmentation, crime labs procure this standard to validate derivatization-based GC-MS and LC-MS/MS methods. This ensures that seized dietary supplements or biological samples containing phenpromethamine do not trigger false-positive convictions for Schedule II controlled substances [1].

WADA Anti-Doping Testing

Phenpromethamine is explicitly banned by the World Anti-Doping Agency. Accredited sports testing laboratories utilize the hydrochloride salt to generate highly accurate calibration curves, enabling the definitive identification and quantification of the drug in athlete urine and blood samples against a backdrop of complex biological matrices [2].

Regulatory Dietary Supplement Screening

With the resurgence of WWII-era stimulants in modern weight-loss and pre-workout products, FDA and international regulatory bodies use phenpromethamine HCl to screen commercial products. The standard allows analysts using UHPLC quadrupole-Orbitrap mass spectrometry to separate and quantify phenpromethamine even when it is mixed with up to 8 other unapproved experimental stimulants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic Toxicology Reference Standard
Analytical specificity & chromatographic differentiation
Retention time and mass spectral confirmation
NET-Mediated Cardiovascular Research
NET/DAT transporter selectivity profile
Pressor response without tachycardia interference
CYP2D6 Drug Interaction Studies
CYP2D6 inhibitory potency
Metabolic interaction potential assessment

Appearance

Assay:≥98%A crystalline solid

Wikipedia

Phenpromethamine hydrochloride

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